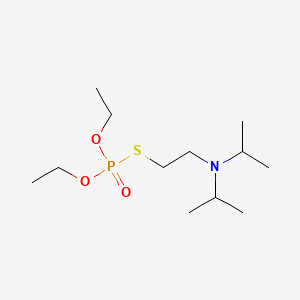

S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” is a chemical compound with the molecular formula C12H28NO3PS and a molecular weight of 297.39 . It is also known by other names such as DIPR-Amiton .

Synthesis Analysis

The synthesis of phosphorothioates like “this compound” can be achieved through reactions of O,O’-dialkyl thiophosphoric acids with alkyl halides, in the presence of a base . This provides a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation . A simple, efficient, and general method has been developed for the synthesis of phosphorothioates through a one-pot reaction of alkyl halides with the mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 28 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, 1 phosphorus atom, and 1 sulfur atom . The exact structure can be found in the MOL file: 219662-56-3.mol .Chemical Reactions Analysis

Organothiophosphates, such as “this compound”, are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 338.6±44.0 °C and a predicted density of 1.041±0.06 g/cm3 . Its pKa is predicted to be 9.58±0.28 .Aplicaciones Científicas De Investigación

Electrochemical Detection of Organophosphorus Pesticides

Electrochemical methods are sought after for the recognition of organophosphorus pesticides due to their simplicity, speed, and cost-effectiveness. Researchers have focused on enhancing the electrochemical detection of such compounds, including Diazinon, through modifications of electrodes with various materials for improved sensitivity and specificity. This approach provides a direct, efficient method for detecting residues in crops and environmental samples, addressing the compound's adverse effects on human health and ecosystems (Lohrasbi‐Nejad, 2022).

Radioprotection and Phosphorothioate Agents

Studies on radioprotection have revealed the potential of phosphorothioate agents, like WR-compounds, in protecting against radiation-induced damage. These compounds' efficacy as radioprotectors is attributed to their high affinity for DNA and their structural similarity to polyamines, affecting DNA-related processes. Such research underscores the importance of understanding the mechanisms of radioprotection to enhance the safety of radiation exposure in various settings, including medical treatments and emergencies (Weiss, 1997).

Environmental Fate and Toxicity of Chemical Warfare Agent Degradation Products

The environmental fate and mammalian toxicity of degradation products from chemical warfare agents, including organophosphorus compounds, have been thoroughly assessed. This research highlights the persistence and potential risks of certain degradation products, contributing to our understanding of environmental and health impacts post-exposure. Such insights are crucial for environmental monitoring and developing effective decontamination strategies (Munro et al., 1999).

Ethylene Oxide Sterilization of Medical Devices

Ethylene oxide sterilization has emerged as a critical process for medical devices, demonstrating the importance of understanding its action mechanism, toxicity, and the challenges in cycle design and validation. This area of research is pivotal for ensuring the safe and effective sterilization of medical tools, impacting public health positively (Mendes et al., 2007).

Natural Products with Organophosphorus Functional Groups

The study of natural products containing rare organophosphorus functional groups, such as phosphorothioates, offers insights into their biological activities and roles in cellular metabolism. This research challenges the notion of the rarity of nonphosphate organophosphorus groups in biochemistry, suggesting a broader utilization and significance in life processes than previously understood (Petkowski et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-diethoxyphosphorylsulfanylethyl)-N-propan-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28NO3PS/c1-7-15-17(14,16-8-2)18-10-9-13(11(3)4)12(5)6/h11-12H,7-10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUBECNGNBBISQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCCN(C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28NO3PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of studying the oxidation of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate using fungal laccase?

A1: While the provided abstract doesn't specifically mention this compound, it focuses on using fungal laccase for oxidizing phosphorothiolates. [] This is significant because phosphorothiolates, a class of organophosphorus compounds, often act as pesticides and chemical warfare agents. Understanding their enzymatic oxidation can be crucial for:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[1-13C]Erythro-pent-2-ulose](/img/structure/B594759.png)

![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)

![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)